Methyl Glyphosate

Description

Properties

IUPAC Name |

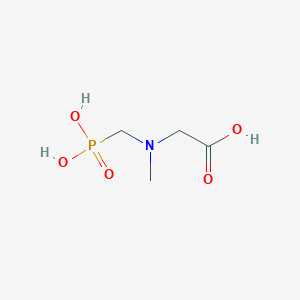

2-[methyl(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVDYFNFBJGOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337285 | |

| Record name | N-methyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24569-83-3 | |

| Record name | N-methyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24569-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-methyl-N-(phosphonomethyl)glycine

Foreword for the Modern Researcher

In the intricate landscape of chemical biology and drug development, the exhaustive characterization of molecular entities is paramount. N-methyl-N-(phosphonomethyl)glycine, a tertiary amine derivative of the widely known glyphosate, represents a molecule of significant interest, primarily as a key metabolite and impurity in glyphosate production.[1] Its presence, even in trace amounts, necessitates a comprehensive understanding of its chemical behavior for accurate analytical method development, toxicological assessment, and for exploring its potential, albeit less understood, intrinsic biological activities.

This guide eschews a conventional templated approach. Instead, it is structured to provide a holistic and practical understanding of N-methyl-N-(phosphonomethyl)glycine, addressing the core chemical questions a researcher would encounter. We will delve into its synthesis, offering insights into its formation, explore its fundamental physicochemical properties, and discuss its reactivity and stability. Furthermore, we will provide actionable experimental protocols for its analysis, grounded in established methodologies. This document is intended to be a living guide for the laboratory scientist, providing both foundational knowledge and the practical details necessary for rigorous scientific inquiry.

I. Molecular Structure and Identification

N-methyl-N-(phosphonomethyl)glycine, also known by synonyms such as Methyl Glyphosate and Glyphosate-N-methyl, possesses the chemical formula C₄H₁₀NO₅P and a molecular weight of 183.10 g/mol .[2][3] Its unique structure, featuring a central nitrogen atom bonded to a methyl group, a carboxymethyl group, and a phosphonomethyl group, imparts a complex acid-base character and potential for zwitterionic forms in solution.

| Identifier | Value | Source |

| CAS Number | 24569-83-3 | [2] |

| Molecular Formula | C₄H₁₀NO₅P | [2] |

| Molecular Weight | 183.10 g/mol | [2] |

| IUPAC Name | 2-[methyl(phosphonomethyl)amino]acetic acid | [3] |

digraph "N_methyl_N_phosphonomethyl_glycine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="CH₂", pos="-1.5,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-2.5,0!", fontcolor="#202124"]; O1 [label="O", pos="-3.5,0.5!", fontcolor="#EA4335"]; O2 [label="OH", pos="-2.5,-1!", fontcolor="#EA4335"]; C3 [label="CH₃", pos="0,-1.5!", fontcolor="#202124"]; C4 [label="CH₂", pos="1.5,0.5!", fontcolor="#202124"]; P[label="P", pos="2.5,0!", fontcolor="#202124"]; O3 [label="O", pos="3.5,0.5!", fontcolor="#EA4335"]; O4 [label="OH", pos="2.5,-1!", fontcolor="#EA4335"]; O5 [label="OH", pos="2.5,1!", fontcolor="#EA4335"];

// Bonds N -- C1; C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; N -- C3; N -- C4; C4 -- P; P -- O3 [style=double]; P -- O4; P -- O5; }

Figure 1: 2D structure of N-methyl-N-(phosphonomethyl)glycine.

II. Synthesis and Formation

While N-methyl-N-(phosphonomethyl)glycine is commercially available as an analytical standard, understanding its synthetic origins is crucial, particularly in the context of its emergence as an impurity in glyphosate production.[2]

A. Formation as a Byproduct in Glyphosate Synthesis

The industrial synthesis of glyphosate can inadvertently lead to the formation of N-methyl-N-(phosphonomethyl)glycine. One significant pathway involves the methylation of glyphosate by C1 byproducts, such as formaldehyde and formic acid, which can be present in the reaction mixture.[4] This underscores the importance of stringent process control and purification methods in the manufacturing of glyphosate to minimize the presence of this impurity.

B. Potential Synthetic Routes

Although a definitive, high-yield laboratory-scale synthesis protocol for N-methyl-N-(phosphonomethyl)glycine is not prominently documented in readily available literature, its synthesis can be conceptually approached through the N-methylation of N-(phosphonomethyl)glycine (glyphosate).

Figure 3: Postulated degradation pathways of N-methyl-N-(phosphonomethyl)glycine.

B. Chemical Reactivity

The tertiary amine in N-methyl-N-(phosphonomethyl)glycine is a nucleophilic center and can participate in reactions with electrophiles. The carboxylic and phosphonic acid groups can undergo esterification reactions under appropriate conditions. The molecule's ability to chelate metal ions, a known property of glyphosate, is also expected to be retained. [5]

V. Experimental Protocols for Analysis

Accurate and sensitive quantification of N-methyl-N-(phosphonomethyl)glycine is essential for quality control in glyphosate production and for research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique.

A. HPLC Analysis

Principle: This method utilizes reverse-phase chromatography to separate N-methyl-N-(phosphonomethyl)glycine from other components in a sample mixture. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV or mass spectrometer).

-

Reverse-phase HPLC column (e.g., C18).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for MS-compatible methods) or Phosphoric acid

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate mixture of acetonitrile and water. For mass spectrometry detection, acidify the mobile phase with a low concentration of formic acid. For UV detection, phosphoric acid can be used.

-

Standard Preparation: Prepare a stock solution of N-methyl-N-(phosphonomethyl)glycine analytical standard in a suitable solvent (e.g., water or a water/methanol mixture). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing N-methyl-N-(phosphonomethyl)glycine in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is typically used.

-

Flow Rate: Approximately 1 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a low wavelength (e.g., < 210 nm) or mass spectrometry (electrospray ionization in positive or negative mode).

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of N-methyl-N-(phosphonomethyl)glycine in the sample by interpolating its peak area on the calibration curve.

VI. Biological Relevance and Toxicological Profile

A. Role as a Glyphosate Metabolite and Impurity

The primary relevance of N-methyl-N-(phosphonomethyl)glycine in a biological context is as a metabolite and manufacturing impurity of glyphosate. [1]Its presence in technical grade glyphosate and in environmental samples necessitates its toxicological evaluation to fully assess the safety of glyphosate-based products.

B. Potential for Biological Activity

While research on the specific biological activity of N-methyl-N-(phosphonomethyl)glycine is limited, studies on derivatives of N-(phosphonomethyl)glycine have indicated potential cytotoxic effects against tumor cell lines. This suggests that modifications to the glyphosate structure, including N-methylation, could lead to compounds with novel biological activities. The structural similarity to the amino acid glycine also raises questions about its potential to interfere with metabolic pathways involving glycine, although studies on glyphosate itself have shown that it does not substitute for glycine in proteins in actively dividing mammalian cells. [6]

C. Toxicological Data

N-methyl-N-(phosphonomethyl)glycine is classified as causing serious eye damage and being toxic to aquatic life with long-lasting effects. [7]This highlights the need for careful handling and disposal of this compound.

VII. Conclusion and Future Directions

N-methyl-N-(phosphonomethyl)glycine, while primarily known as a side-product of glyphosate synthesis, presents a compelling case for more in-depth study. Its chemical properties, dictated by the interplay of its tertiary amine, carboxylic acid, and phosphonic acid functionalities, govern its behavior in analytical and biological systems. This guide has synthesized the available technical information to provide a foundational understanding for researchers.

Future research should focus on several key areas. The development of a robust and high-yield synthetic protocol is essential to facilitate further investigation. A comprehensive experimental determination of its physicochemical parameters, including pKa values and solubility in a wider range of solvents, is needed. Furthermore, a thorough investigation into its intrinsic biological activity, beyond its role as a glyphosate-related compound, could uncover novel pharmacological properties. As analytical techniques become more sensitive, the ability to detect and quantify such minor components becomes increasingly important, making a complete understanding of N-methyl-N-(phosphonomethyl)glycine not just an academic exercise, but a necessity for ensuring the safety and efficacy of products in the pharmaceutical and agrochemical industries.

VIII. References

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Glyphosate-N-methyl | CAS 24569-83-3 | LGC Standards [lgcstandards.com]

- 3. US9676799B2 - Method for the synthesis of N-(phosphonomethyl)glycine - Google Patents [patents.google.com]

- 4. US6921834B2 - Continuous process for preparing N-phosphonomethyl glycine - Google Patents [patents.google.com]

- 5. N-(Phosphonomethyl)glycine Glyphosate [sigmaaldrich.com]

- 6. » Glyphosate Analytical standard, reference material [chemicals-direct.co.uk]

- 7. N-methyl-N-(phosphonomethyl)glycine | C4H10NO5P | CID 541499 - PubChem [pubchem.ncbi.nlm.nih.gov]

methyl glyphosate CAS number 24569-83-3

An In-Depth Technical Guide to Methyl Glyphosate (CAS 24569-83-3)

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS: 24569-83-3), a key derivative and known impurity of Glyphosate. While structurally similar to its parent compound, the N-methyl substitution introduces unique characteristics relevant to its synthesis, analysis, and biological profile. This document delves into the fundamental physicochemical properties, outlines plausible synthetic routes, and details robust analytical methodologies for its detection and quantification. Furthermore, it explores the compound's mechanism of action, drawing parallels with glyphosate's inhibition of the shikimate pathway, and discusses its environmental fate and toxicological considerations. This guide is intended to serve as a critical resource for professionals engaged in agrochemical research, environmental science, and toxicology, providing both foundational knowledge and practical, field-proven insights.

Section 1: Core Physicochemical Properties

This compound, also known as N-Methyl-N-(phosphonomethyl)glycine, is a solid, water-soluble organophosphorus compound.[1][2] Its chemical identity is defined by the CAS number 24569-83-3.[1][3][4] The core structure consists of a glycine backbone with a methyl group and a phosphonomethyl group attached to the nitrogen atom.[1][3] This zwitterionic nature, with both acidic and basic functional groups, dictates its physical and chemical behavior, particularly its solubility and chromatographic properties.[5][6][7]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 24569-83-3 | [1][3][4][8][9] |

| Molecular Formula | C₄H₁₀NO₅P | [3][4] |

| Molecular Weight | 183.10 g/mol | [3][4] |

| Synonyms | N-Methyl-N-(phosphonomethyl)glycine, [methyl(phosphonomethyl)amino]acetic acid | [1][4][8] |

| Physical Form | Solid | [1][8] |

| Melting Point | 223-225 °C | [1][4] |

| Boiling Point (Predicted) | 427.9 ± 55.0 °C | [1] |

| Density (Predicted) | 1.583 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.21 ± 0.10 | [1] |

| SMILES | CN(CC(=O)O)CP(=O)(O)O | [4][9] |

| InChI Key | SGVDYFNFBJGOHB-UHFFFAOYSA-N | [8] |

Section 2: Synthesis and Manufacturing Insights

The synthesis of N-substituted phosphonomethyl glycine derivatives can be achieved through various routes, most commonly involving the phosphonomethylation of the corresponding amino acid.[10] While specific, scaled-up manufacturing processes for this compound are not widely published, a logical and established laboratory-scale approach is the Kabachnik-Fields reaction.[7][11] This three-component condensation reaction is a cornerstone for creating α-aminophosphonates.

A plausible synthetic pathway for this compound would involve the reaction of sarcosine (N-methylglycine), formaldehyde, and a dialkyl phosphite. The initial step is the formation of a Schiff base intermediate from sarcosine and formaldehyde, which is then attacked by the dialkyl phosphite. The resulting phosphonate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound product.

Caption: Proposed synthesis workflow for this compound via the Kabachnik-Fields reaction.

Section 3: Analytical Methodologies

The analysis of this compound presents challenges similar to those of glyphosate due to its high polarity, zwitterionic character, and lack of a native chromophore, which complicates direct analysis by conventional reversed-phase liquid chromatography with UV detection.[5][12] Therefore, robust analytical methods typically rely on derivatization or specialized chromatographic techniques coupled with mass spectrometry.

Derivatization-Based Approaches

The most common and effective strategy is pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl).[5][6][13][14][15] This reagent reacts with the secondary amine group of this compound, rendering the molecule less polar and adding a highly fluorescent fluorenyl group. This allows for excellent retention on reversed-phase columns and highly sensitive detection by both fluorescence detectors and mass spectrometry.[6][15][16]

Chromatographic Separation and Detection

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and selective quantification of this compound.[12][13] After FMOC derivatization, the derivative can be separated using a standard C18 column. Detection by a triple quadrupole mass spectrometer in negative ion mode provides high selectivity and low detection limits, often in the parts-per-billion (ppb) range.[13][17] The use of stable isotopically labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in derivatization efficiency.[12][17]

Gas Chromatography with Mass Spectrometry (GC-MS): This technique requires a more extensive derivatization process to increase the volatility of the analyte.[13] A common approach involves trifluoroacetic anhydride (TFAA) and trifluoroethanol (TFE) to convert this compound into a more volatile ester.[13] While effective, this method is often more time-consuming than LC-MS/MS-based approaches.[13]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR can be used for the structural confirmation and quantification of this compound, particularly in reference standards or highly concentrated samples.[18][19] The ¹H NMR spectrum shows a characteristic doublet for the protons on the carbon adjacent to the phosphorus atom (CH₂-P) due to H-P coupling.[18][20]

Protocol: Quantification of this compound in Water by LC-MS/MS

-

Sample Preparation: Filter the aqueous sample through a 0.45 µm membrane filter.

-

pH Adjustment: To a 1 mL aliquot of the sample, add 0.9 mL of 0.025M borate buffer to achieve alkaline conditions necessary for the derivatization reaction.[5][6]

-

Internal Standard Spiking: Add a known concentration of a stable isotope-labeled this compound internal standard.

-

Derivatization: Add 0.1 mL of 0.01M FMOC-Cl in acetone. Vortex the mixture and allow it to react for at least 20 minutes at room temperature.[6]

-

Reagent Removal: Quench the reaction and remove excess FMOC-Cl by extracting the mixture three times with 1 mL of ethyl ether.[6]

-

Analysis: Inject the aqueous layer into the LC-MS/MS system.

-

Data Processing: Quantify the analyte by comparing the peak area ratio of the native this compound derivative to its labeled internal standard against a calibration curve.

Caption: General analytical workflow for this compound using FMOC derivatization and LC-MS/MS.

Section 4: Biological Activity & Mechanism of Action

This compound is primarily of interest as a metabolite or impurity of glyphosate-based herbicides.[1] Its mechanism of action is presumed to be identical to that of glyphosate, which acts as a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[2][7][21][22]

The EPSPS enzyme is a key component of the shikimate pathway, a metabolic route used by plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[7][23] These amino acids are vital precursors for proteins and numerous secondary metabolites.[2] By inhibiting EPSPS, glyphosate and its active derivatives starve the plant of these essential building blocks, leading to a cessation of growth and eventual death.[21][22] This pathway is absent in animals, which is the basis for the relatively low direct toxicity of glyphosate to mammals.[2][7]

Caption: Inhibition of the Shikimate Pathway by Glyphosate-like compounds.

Section 5: Environmental Fate & Toxicology

Environmental Fate and Degradation

The environmental behavior of this compound is expected to be similar to that of glyphosate. Glyphosate is known for its strong adsorption to soil particles, which limits its immediate mobility and leaching into groundwater.[24][25][26] The primary route of degradation in the environment is through microbial metabolism.[21][24][25]

Two main microbial degradation pathways for glyphosate have been identified:

-

AMPA Pathway: Cleavage of the C-N bond by the enzyme glyphosate oxidoreductase produces aminomethylphosphonic acid (AMPA) and glyoxylate.[24][27] AMPA is the most common and persistent metabolite of glyphosate found in the environment.[22][24][26][28]

-

Sarcosine Pathway: Direct cleavage of the carbon-phosphorus (C-P) bond by C-P lyase enzymes yields sarcosine and phosphate.[27][29]

Given its structure, this compound would likely degrade via similar pathways, potentially also forming AMPA as a key metabolite. Its persistence in soil would be influenced by factors such as microbial activity, soil type, and temperature.

Toxicological Profile

This compound is classified as hazardous. According to safety information, it may be harmful if swallowed or in contact with skin, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[8]

GHS Hazard Statements: [8]

-

H303: May be harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H318: Causes serious eye damage.

-

H411: Toxic to aquatic life with long lasting effects.

The toxicology of the parent compound, glyphosate, has been extensively studied. While generally exhibiting low acute toxicity in mammals, concerns have been raised regarding long-term exposure and the effects of commercial formulations which contain various adjuvants.[28][30][31][32] Acute ingestion of concentrated glyphosate products can lead to significant gastrointestinal and renal effects in humans.[30][31]

Section 6: Applications in Research and Industry

The primary application of this compound (CAS 24569-83-3) is as an analytical reference material.[9][33] Its availability as a certified standard is essential for:

-

Impurity Profiling: Identifying and quantifying this compound as an impurity in technical grade glyphosate and its commercial formulations.[1]

-

Metabolism Studies: Serving as a reference standard in studies investigating the degradation and metabolism of glyphosate in plants, soil, and water.

-

Environmental Monitoring: Aiding in the development and validation of analytical methods to detect glyphosate and related compounds in environmental matrices.

References

- Current time information in Pittsylvania County, US. (n.d.). Google.

-

Synthesis of N-methylglyphosate. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

-

GLYPHOSATE-N-METHYL. (n.d.). Nine Chongqing Chemdad Co., Ltd. Retrieved January 14, 2026, from [Link]

- Synthetic method of glyphosate. (2017). Google Patents.

-

Panagos, D., et al. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. PMC. Retrieved January 14, 2026, from [Link]

-

Motharasan, M., et al. (2018). Environmental Fate and Degradation of Glyphosate in Soil. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. (2023). ACS ES&T Water. Retrieved January 14, 2026, from [Link]

-

Miles, C. J., Wallace, L. R., & Moye, H. A. (1986). Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography Using Pre-Column Fluorogenic Labeling. Journal of the Association of Official Analytical Chemists. Retrieved January 14, 2026, from [Link]

-

Glyphosate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Melo, K. G., Nucci, D. G., & Trape, A. Z. (2018). Brief review analytical methods for the determination of glyphosate. MedCrave online. Retrieved January 14, 2026, from [Link]

-

A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

15N-labeled glyphosate synthesis and its practical effectiveness. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Glyphosate. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]

-

Duke, S. O., & Powles, S. B. (2020). Glyphosate: environmental fate and impact. Weed Science. Retrieved January 14, 2026, from [Link]

-

Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. (n.d.). FDA. Retrieved January 14, 2026, from [Link]

- Method for the synthesis of N-(phosphonomethyl)glycine. (2016). Google Patents.

-

Duke, S. O. (2020). Glyphosate: environmental fate and impact. Weed Science, Cambridge Core. Retrieved January 14, 2026, from [Link]

-

Environmental Chemistry Methods: Glyphosate. (n.d.). EPA. Retrieved January 14, 2026, from [Link]

-

Fate of glyphosate and its degradation products AMPA, glycine and sarcosine in an agricultural soil: Implications for environmental risk assessment. (2023). PubMed. Retrieved January 14, 2026, from [Link]

-

A method for the preparation of N-phosphonomethyl glycine. (1995). European Patent Office. Retrieved January 14, 2026, from [Link]

-

METHOD FOR THE SYNTHESIS OF N-(PHOSPHONOMETHYL)GLYCINE. (2017). European Patent Office. Retrieved January 14, 2026, from [Link]

-

The impact and toxicity of glyphosate and glyphosate-based herbicides on health and immunity. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

-

Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group— Determination of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Water. (2002). USGS. Retrieved January 14, 2026, from [Link]

-

Determination of glyphosate and aminomethylphosphonic acid (AMPA) in water using HPLC. (2011). Agilent. Retrieved January 14, 2026, from [Link]

-

Method for the synthesis of N-(phosphonomethyl)glycine. (2017). Vapourtec. Retrieved January 14, 2026, from [Link]

-

Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. (2022). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Toxicological Profile for Glyphosate. (n.d.). NCBI Bookshelf - NIH. Retrieved January 14, 2026, from [Link]

-

Toxicological Profile for Glyphosate. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved January 14, 2026, from [Link]

-

Synthesis of N-(phosphonomethyl)glycine derivatives and studies of their immunotropic activity. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Herbicide Glyphosate: Toxicity and Microbial Degradation. (2021). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

Determination of glyphosate in biological fluids by 1H and 31P NMR spectroscopy. (1998). PubMed. Retrieved January 14, 2026, from [Link]

-

Glyphosate (N-(phosphonomethyl)glycine) is a broad-spectrum systemic herbicide used to kill weeds, especially annual broadleaf w. (2005). RCA Forum. Retrieved January 14, 2026, from [Link]

-

Determination of glyphosate in the oxidation products of N-phoshonomethyl iminodiacetic acid by IR spectrometry. (2007). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Including the bioconcentration of pesticide metabolites in plant uptake modeling. (2023). Environmental Science: Processes & Impacts (RSC Publishing). Retrieved January 14, 2026, from [Link]

-

New Insights on Glyphosate Mode of Action in Nodular Metabolism: Role of Shikimate Accumulation. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Glyphosate | C3H8NO5P. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]

-

GLYPHOSATE (158) AND METABOLITES. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 14, 2026, from [Link]

-

Determination of Glyphosate in Dried Wheat by 1H-NMR Spectroscopy. (2020). PubMed Central. Retrieved January 14, 2026, from [Link]

Sources

- 1. GLYPHOSATE-N-METHYL Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. invasive.org [invasive.org]

- 3. scbt.com [scbt.com]

- 4. biosynth.com [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 7. Glyphosate - Wikipedia [en.wikipedia.org]

- 8. This compound | 24569-83-3 [sigmaaldrich.com]

- 9. Glyphosate-N-methyl | CAS 24569-83-3 | LGC Standards [lgcstandards.com]

- 10. data.epo.org [data.epo.org]

- 11. researchgate.net [researchgate.net]

- 12. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 13. Brief review analytical methods for the determination of glyphosate - MedCrave online [medcraveonline.com]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. agilent.com [agilent.com]

- 16. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. Determination of glyphosate in biological fluids by 1H and 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Determination of Glyphosate in Dried Wheat by 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Glyphosate and Metabolites Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 23. rcaforum.org.nz [rcaforum.org.nz]

- 24. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Glyphosate: environmental fate and impact [ouci.dntb.gov.ua]

- 26. Glyphosate: environmental fate and impact | Weed Science | Cambridge Core [cambridge.org]

- 27. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. Fate of glyphosate and its degradation products AMPA, glycine and sarcosine in an agricultural soil: Implications for environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ipga.us [ipga.us]

- 31. HEALTH EFFECTS - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. atsdr.cdc.gov [atsdr.cdc.gov]

- 33. This compound | CAS 24569-83-3 | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Molecular Structure of Methyl Glyphosate

Abstract: This guide provides a comprehensive technical overview of the molecular structure of methyl glyphosate, a significant derivative of the herbicide glyphosate. Tailored for researchers, scientists, and professionals in drug development and agrochemical analysis, this document delves into the nuanced structural and physicochemical properties of this compound. We will explore its two- and three-dimensional structure, spectroscopic signature, and the implications of its structure on chemical reactivity. The methodologies for its characterization are detailed, providing a robust framework for its study and application in a research context.

Introduction

This compound, formally known as 2-[methyl(phosphonomethyl)amino]acetic acid, is the methyl ester derivative of N-methylglyphosate and a close structural analog of glyphosate, one of the most widely used herbicides globally.[1] While not used as an active herbicidal agent itself, this compound serves as a crucial reference compound in analytical chemistry for detecting and quantifying glyphosate and its metabolites in environmental and biological samples.[2] Its distinct molecular structure provides a valuable tool for understanding the structure-activity relationships of glyphosate-based compounds and for the development of targeted analytical methods.

1.1 Nomenclature and Chemical Identity

A precise understanding of a molecule begins with its unambiguous identification. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[methyl(phosphonomethyl)amino]acetic acid | [2][3][4] |

| CAS Number | 24569-83-3 | [3][5][6] |

| Molecular Formula | C₄H₁₀NO₅P | [3][5] |

| Molecular Weight | 183.10 g/mol | [5] |

| Canonical SMILES | CN(CC(=O)O)CP(=O)(O)O | [3][4] |

| InChI Key | InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10) | [3][4] |

1.2 Significance in Research

The study of this compound is intrinsically linked to the environmental and biological monitoring of its parent compound, glyphosate.[7] As a primary standard in analytical laboratories, it is essential for:

-

Method Validation: Establishing the accuracy and precision of chromatographic and spectroscopic methods for glyphosate detection.

-

Metabolic Studies: Serving as a reference point in studies investigating the metabolic fate of glyphosate in various organisms.

-

Structure-Activity Relationship (SAR) Studies: Providing a molecular variant to probe the enzymatic interactions of glyphosate with its target, the EPSP synthase enzyme.[1]

Molecular Structure and Bonding

The chemical behavior of this compound is a direct consequence of its molecular architecture, which features a combination of key functional groups.

2.1 Key Functional Groups

The structure of this compound is characterized by three principal functional groups:

-

Phosphonate Group (-PO(OH)₂): This acidic group is central to the biological activity of glyphosate and its analogs.

-

Tertiary Amine (-N(CH₃)-): The nitrogen atom, bonded to a methyl group, a methylene-carboxylate, and a methylene-phosphonate, acts as a key linker.

-

Carboxylic Acid (-COOH): In this compound, this group is esterified to a methyl group in some contexts, though the common research chemical is the free acid form of the N-methylated glyphosate. The IUPAC name 2-[methyl(phosphonomethyl)amino]acetic acid indicates a free carboxylic acid.[2][3][4]

These groups confer an amphoteric nature to the molecule, allowing it to exist in various protonation states depending on the ambient pH.[8]

2.2 Bonding and Hybridization

The molecule is constructed through a network of sigma (σ) bonds. The central nitrogen and the carbon atoms in the backbone are sp³ hybridized, leading to a tetrahedral geometry around these atoms. The phosphorus atom in the phosphonate group is also sp³ hybridized. The carbonyl carbon of the carboxylic acid is sp² hybridized, resulting in a trigonal planar geometry for this group.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes for atoms N [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; H1 [label="H", pos="-1.5,-1.2!"]; H2 [label="H", pos="-1.8,0!"]; C2 [label="C", pos="1.2,-0.5!"]; H3 [label="H", pos="1.5,-1.2!"]; H4 [label="H", pos="1.8,0!"]; C3 [label="C", pos="-1.2,1!"]; H5 [label="H", pos="-1.5,1.7!"]; H6 [label="H", pos="-0.8,1.5!"]; H7 [label="H", pos="-1.8,0.8!"]; P [label="P", pos="2.5,-0.2!"]; O1 [label="O", pos="3.5,-0.8!"]; H8 [label="H", pos="4.0,-0.6!"]; O2 [label="O", pos="2.8,1!"]; H9 [label="H", pos="3.3,1.2!"]; O3 [label="O", pos="2.2,-1.2!"]; C4 [label="C", pos="-2.5,-0.2!"]; O4 [label="O", pos="-3.0,0.6!"]; O5 [label="O", pos="-3.0,-1!"]; H10 [label="H", pos="-3.5,-0.8!"];

// Edges for bonds N -- C1; C1 -- C4; C4 -- O4; C4 -- O5; O5 -- H10; C1 -- H1; C1 -- H2; N -- C2; C2 -- H3; C2 -- H4; C2 -- P; P -- O1; O1 -- H8; P -- O2; O2 -- H9; P -- O3 [style=dashed]; N -- C3; C3 -- H5; C3 -- H6; C3 -- H7;

// Annotations label_phosphonate [label="Phosphonate Group", pos="3.5,0.5!", fontcolor="#34A853"]; label_amine [label="Tertiary Amine", pos="0,0.5!", fontcolor="#EA4335"]; label_carboxylate [label="Carboxylic Acid", pos="-3.5,0!", fontcolor="#4285F4"]; } dot Caption: 2D representation of this compound's functional groups.

Spectroscopic and Analytical Characterization

The definitive identification and quantification of this compound rely on a suite of modern analytical techniques. Each method provides unique insights into the molecule's structure and properties.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ³¹P NMR are particularly informative.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the N-methyl protons, the two methylene (-CH₂-) groups, and the acidic protons of the phosphonate and carboxylate groups. The methylene group adjacent to the phosphorus atom will appear as a doublet due to coupling with the phosphorus nucleus.[9]

-

³¹P NMR: Phosphorus-31 NMR provides a highly specific signal for the phosphonate group, which is invaluable for confirming the presence of this moiety and for quantitative analysis.[10]

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: Dissolve 5-10 mg of this compound standard in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of an internal standard (e.g., TSP for D₂O) for quantitative analysis.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune the probe for ¹H and ³¹P frequencies.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse, a relaxation delay of 2 seconds, and 16-64 scans.

-

³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. This removes the splitting from adjacent protons and provides a single sharp peak.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks of interest for quantitative analysis.

dot graph TD A[Start: Sample Preparation] --> B{Dissolve in D₂O}; B --> C[Transfer to NMR Tube]; C --> D{Insert into Spectrometer}; D --> E[Acquire ¹H Spectrum]; D --> F[Acquire ³¹P Spectrum]; E --> G{Process ¹H Data}; F --> H{Process ³¹P Data}; G --> I[Analyze ¹H Spectrum]; H --> J[Analyze ³¹P Spectrum]; I --> K[End: Structural Confirmation]; J --> K;

dot Caption: Workflow for NMR-based analysis of this compound.

3.2 Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for the trace analysis of this compound.

-

Ionization: Due to its polarity, electrospray ionization (ESI) is the preferred method for generating gas-phase ions of this compound.

-

Fragmentation: In tandem mass spectrometry (MS/MS), the molecular ion can be fragmented to produce a characteristic pattern of daughter ions, which is used for definitive identification. The fragmentation of methylated glyphosate has been shown to produce a most abundant ion of [GLY+4Me+H]+.[11]

Experimental Protocol: LC-MS/MS Analysis of this compound

-

Sample Preparation: For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[12] The final extract is typically dissolved in a mobile phase-compatible solvent.

-

Chromatographic Separation: Use a liquid chromatograph equipped with a column suitable for polar compounds (e.g., HILIC or a polymer-based column). A gradient elution with a mobile phase of water and acetonitrile with a pH modifier is common.

-

Mass Spectrometric Detection: The column effluent is directed to an ESI source of a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific parent-to-daughter ion transitions are monitored for maximum sensitivity and selectivity.

-

Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of a calibration curve generated from authentic standards.

Physicochemical Properties and Reactivity

The physical and chemical properties of this compound dictate its behavior in solution and its reactivity.

4.1 Solubility and pKa

Like its parent compound, this compound is a polar molecule with good solubility in water and low solubility in nonpolar organic solvents.[13] The presence of multiple acidic and basic functional groups means that its net charge is highly dependent on pH. The acid dissociation constants (pKa) for the phosphonate and carboxylate groups are crucial for predicting its behavior in different environments and for developing effective extraction and chromatographic methods. The pKa values for glyphosate are approximately 0.8 (1st phosphonic), 2.3 (carboxylate), 6.0 (2nd phosphonic), and 11.0 (amine).[14]

4.2 Chemical Reactivity

-

Hydrolysis: The ester linkage in some forms of this compound can be susceptible to hydrolysis under acidic or basic conditions, yielding methanol and N-methylglyphosate.

-

Complexation: The phosphonate and carboxylate groups are excellent ligands for metal ions, and this compound can form stable complexes with a variety of cations.[15] This property is relevant to its environmental fate and can be exploited for analytical purposes.

Conclusion

The molecular structure of this compound, with its characteristic phosphonate, tertiary amine, and carboxylic acid moieties, defines its chemical and physical properties. A thorough understanding of this structure, gained through techniques such as NMR and mass spectrometry, is fundamental for its use as an analytical standard in the study of glyphosate. The detailed protocols and structural insights provided in this guide offer a solid foundation for researchers and scientists working with this important compound.

References

- Rusli, O., et al. (2025). Structural complexity of glyphosate and aminomethylphosphonate metal complexes. Physical Chemistry Chemical Physics, 27, 7519.

-

PrepChem.com. (n.d.). Synthesis of N-methylglyphosate. Retrieved from [Link]

- Rusli, O., et al. (2025). Structural complexity of glyphosate and aminomethylphosphonate metal complexes. Physical Chemistry Chemical Physics, 27, 7519.

- Google Patents. (n.d.). CN106518920A - Synthetic method of glyphosate.

-

ResearchGate. (n.d.). Selected physical and chemical properties of glyphosate. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of N-(phosphonomethyl) glycine (glyphosate, A) and [(Dimethylphosphinylmethyl)amino] (chlorophenyl)-methylphosphonic acid (DMCPPA, B). Retrieved from [Link]

- Habekost, A. (2015). Spectroscopic and Electrochemical Investigations of N-(Phosphonomethyl)glycine (glyphosate) and (Aminomethyl)phosphonic Acid (AMPA).

- Habekost, A. (2015). Spectroscopic and Electrochemical Investigations of N-(Phosphonomethyl)glycine (glyphosate) and (Aminomethyl)phosphonic Acid (AMPA).

-

ResearchGate. (n.d.). Chemical structure of (A) glyphosate, (B) the main glyphosate metabolite AMPA (aminomethylphosphonic acid) and (C) the common surfactant used in glyphosate-based herbicides, POEA (polyethyloxylated tallow amine). Retrieved from [Link]

- Rosales, C. A., et al. (n.d.). Improved chromatography and MS-based detection of glyphosate and aminomethylphosphonic acid using iTrEnDi. DOI.

-

Wikipedia. (n.d.). Glyphosate. Retrieved from [Link]

-

ResearchGate. (n.d.). 15N-labeled glyphosate synthesis and its practical effectiveness. Retrieved from [Link]

-

Virtual Museum of Minerals and Molecules. (n.d.). Glyphosate. Retrieved from [Link]

-

PCCP Blog. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Spectroscopic and Electrochemical Investigations of N-(Phosphonomethyl)glycine (glyphosate) and (Aminomethyl)phosphonic Acid (AMPA). Retrieved from [Link]

-

eScholarship.org. (n.d.). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-N-(phosphonomethyl)glycine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Glyphosate. Retrieved from [Link]

-

PubMed Central. (2020). Determination of Glyphosate in Dried Wheat by 1H-NMR Spectroscopy. Retrieved from [Link]

-

ACS ES&T Water. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding How Synthetic Impurities Affect Glyphosate Solubility and Crystal Growth Using Free Energy Calculations and Molecular Dynamics Simulations. Retrieved from [Link]

-

MDPI. (n.d.). A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

ScienceDirect. (n.d.). Glyphosate. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of glyphosate in the oxidation products of N-phoshonomethyl iminodiacetic acid by IR spectrometry. Retrieved from [Link]

-

Phenomenex. (n.d.). LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. Retrieved from [Link]

-

PubMed. (n.d.). Determination of glyphosate in biological fluids by H-1 and P-31 NMR spectroscopy. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Structural complexity of glyphosate and aminomethylphosphonate metal complexes. Retrieved from [Link]

-

Encyclopedia MDPI. (2021). Glyphosate(N-(phosphonomethyl)glycine). Retrieved from [Link]

- Gonzalez-Posada-Flores, F. (n.d.). Glyphosate IR spectroscopy with an optical transducer based on functionalized semiconductor plasmonic nanoantennas.

-

arXiv. (n.d.). Understanding How Synthetic Impurities Affect Glyphosate Solubility and Crystal Growth Using Free Energy Calculations and Molecular Dynamics Simulations. Retrieved from [Link]

-

PubMed Central. (n.d.). Effect of glyphosate on X-ray diffraction of copper films prepared by electrochemical deposition. Retrieved from [Link]

-

PubChem. (n.d.). Glyphosate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Effect of glyphosate on X-ray diffraction of copper films prepared by electrochemical deposition. Retrieved from [Link]

-

PubMed. (n.d.). Effect of glyphosate on X-ray diffraction of copper films prepared by electrochemical deposition. Retrieved from [Link]

- ACS Publications. (2018). Degradation of Glyphosate by Mn-Oxide May Bypass Sarcosine and Form Glycine Directly after C–N Bond Cleavage. Environmental Science & Technology.

Sources

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | CAS 24569-83-3 | LGC Standards [lgcstandards.com]

- 4. Glyphosate-N-methyl | CAS 24569-83-3 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. GLYPHOSATE-N-METHYL synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Glyphosate | 1071-83-6 [chemicalbook.com]

- 14. Glyphosate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 15. Effect of glyphosate on X-ray diffraction of copper films prepared by electrochemical deposition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Herbicidal Activity of Methyl Glyphosate Derivatives

<-4.0>

Abstract

Glyphosate, a broad-spectrum systemic herbicide, is a cornerstone of modern weed management.[1][2] Its efficacy stems from the specific inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a critical enzyme in the shikimate pathway for aromatic amino acid biosynthesis in plants.[1][3][4][5] This guide provides a comprehensive technical examination of methyl glyphosate derivatives, exploring their potential as prodrugs to enhance herbicidal activity. We delve into the underlying mechanism of action, structure-activity relationships (SAR), detailed protocols for synthesis and bio-evaluation, and analytical methodologies. This document is intended for researchers and professionals in agrochemical development, offering a synthesis of established knowledge and practical, field-proven insights to guide future innovation.

Introduction: The Rationale for Glyphosate Derivatization

Glyphosate's global success is attributable to its high efficacy, systemic translocation within the plant, and a mode of action targeting a biochemical pathway absent in animals.[1][5] However, its chemical nature as a zwitterionic amino acid presents certain limitations.[1] Glyphosate is highly water-soluble but exhibits variable absorption through the waxy cuticle of plant leaves.[5] Formulations often include surfactants to improve penetration, but these adjuvants can contribute more to ecotoxicity than the active ingredient itself.[4][6]

The "prodrug" approach offers a compelling strategy to overcome these limitations.[7][8] By temporarily modifying the parent molecule—in this case, glyphosate—we can alter its physicochemical properties to improve uptake and delivery. Esterification of glyphosate's carboxylic and phosphonic acid groups, particularly methylation, is a primary strategy. The core hypothesis is that these less polar methyl esters can more readily penetrate the lipophilic plant cuticle. Once inside the plant, cellular esterases are expected to hydrolyze the ester bonds, releasing the active glyphosate molecule at the target site. This guide will scrutinize the scientific basis and practical application of this approach.

Mechanism of Action: From Prodrug to Active Herbicide

2.1 The Shikimate Pathway: Glyphosate's Molecular Target

The herbicidal action of glyphosate is unequivocally linked to its inhibition of the shikimate pathway.[1][3][4] This metabolic route is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[1][3] The key enzyme, EPSP synthase, catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).[1] Glyphosate acts as a competitive inhibitor of PEP, effectively blocking the pathway.[5] This leads to a systemic deficiency in aromatic amino acids, halting protein synthesis and causing an accumulation of shikimate, ultimately leading to plant death over several days.[1][4]

Caption: Inhibition of the Shikimate Pathway by Glyphosate.

2.2 The Prodrug Activation Hypothesis

This compound derivatives are presumed to be biologically inactive on their own. Their herbicidal efficacy relies on their conversion back to the parent glyphosate molecule within the plant tissue. The proposed bioactivation pathway is as follows:

-

Uptake: The less polar methyl ester derivative penetrates the waxy leaf cuticle more efficiently than the highly polar glyphosate salt.

-

Hydrolysis: Once inside the plant cells (in the cytoplasm or apoplast), ubiquitous esterase enzymes cleave the methyl ester bonds.

-

Release & Translocation: The active glyphosate anion is released and then translocated via the phloem to the plant's growing points (meristems), where it inhibits EPSP synthase.[1]

This intracellular release mechanism is critical. If hydrolysis occurs too rapidly on the leaf surface, the advantage of improved penetration is lost. Conversely, if the ester is too stable and resists hydrolysis, it may not release the active compound efficiently, resulting in reduced herbicidal activity.

Structure-Activity Relationships (SAR)

The herbicidal efficacy of glyphosate derivatives is directly linked to their chemical structure.[9][10] While comprehensive public data on methyl esters is limited, we can infer relationships based on established principles of herbicide and prodrug design.[7] The key variables are the degree and position of methylation on the glyphosate molecule, which has three potentially reactive sites: the carboxyl group, and the two hydroxyl groups on the phosphonate moiety.

| Derivative Name | Structure (Simplified) | Expected Polarity | Predicted Cuticle Penetration | Predicted Hydrolysis Rate | Expected Herbicidal Activity |

| Glyphosate | HOOC-CH₂-NH-CH₂-P(O)(OH)₂ | High | Low | N/A | High (Baseline) |

| Glyphosate Monomethyl Ester (Carboxyl) | CH₃OOC-CH₂-NH-CH₂-P(O)(OH)₂ | Moderate | Moderate | High | Potentially High |

| Glyphosate Monomethyl Ester (Phosphonate) | HOOC-CH₂-NH-CH₂-P(O)(OH)(OCH₃) | Moderate | Moderate | Moderate | Potentially High |

| Glyphosate Dimethyl Ester | CH₃OOC-CH₂-NH-CH₂-P(O)(OH)(OCH₃) | Low | High | Slower | Dependent on Hydrolysis |

| Glyphosate Trimethyl Ester | CH₃OOC-CH₂-NH-CH₂-P(O)(OCH₃)₂ | Very Low | Very High | Slowest | Potentially Low |

Causality Behind SAR Predictions:

-

Polarity vs. Penetration: A decrease in polarity (by masking acidic OH groups with methyl groups) is expected to enhance penetration through the lipophilic plant cuticle.

-

Hydrolysis Rate: Carboxylic esters are generally more susceptible to enzymatic hydrolysis than phosphonate esters. The trimethyl ester, being the most sterically hindered and least polar, is predicted to be the most resistant to hydrolysis.

-

Herbicidal Activity: Efficacy is a trade-off. While high lipophilicity (e.g., trimethyl ester) may maximize initial uptake, if the molecule is not efficiently hydrolyzed back to active glyphosate, the net herbicidal effect will be weak. The mono- and dimethyl esters are hypothesized to occupy a "sweet spot" of improved uptake and efficient bioactivation.

Experimental Protocols for Evaluation

A robust evaluation of this compound derivatives requires a multi-step workflow, from synthesis to bioassay and analysis. The following protocols represent self-validating systems with necessary controls.

4.1 Synthesis of this compound Derivatives

This protocol describes a general method for esterification. Note: This procedure should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Objective: To synthesize methyl esters of glyphosate for subsequent biological testing.

Materials:

-

N-(Phosphonomethyl)glycine (Glyphosate acid)

-

Methanol (Anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrochloric acid (gas)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (Saturated solution)

-

Magnesium sulfate (Anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Suspend glyphosate acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser. The amount of methanol should be sufficient to create a stirrable slurry.

-

Esterification Catalyst: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1 to 3.3 eq, depending on the desired degree of esterification) dropwise. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification of the carboxylic and phosphonic acid groups.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding it to a saturated sodium bicarbonate solution until effervescence ceases. Rationale: This neutralizes the excess acid catalyst.

-

Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound ester(s).

-

Purification: Purify the crude product by column chromatography or recrystallization as needed. Characterize the final product(s) using ¹H NMR, ³¹P NMR, and Mass Spectrometry to confirm structure and purity.

4.2 Herbicidal Activity Bioassay (Whole Plant Pot Test)

Objective: To determine the post-emergence herbicidal efficacy of synthesized derivatives compared to a standard glyphosate formulation.

Materials:

-

Test plant species (e.g., Parthenium hysterophorus, Lolium multiflorum) grown in pots to the 3-4 leaf stage.[11][12][13]

-

Synthesized this compound derivatives

-

Commercial glyphosate formulation (Positive Control)

-

Blank formulation carrier (Vehicle/Negative Control)

-

Deionized water

-

Surfactant (e.g., Tween 80, 0.1% v/v)

-

Laboratory track sprayer

-

Greenhouse or growth chamber with controlled conditions (25°C, 16:8h light:dark cycle)

Procedure:

-

Preparation of Test Solutions: Prepare stock solutions of each synthesized derivative and the commercial glyphosate in the vehicle (e.g., water with 0.1% Tween 80). Create a dilution series to test a range of application rates (e.g., 180, 360, 720, 1440 g a.i./ha).

-

Experimental Design: Arrange plants in a completely randomized design. Include a minimum of 4 replicates for each treatment (each derivative concentration), a positive control (commercial glyphosate at a known effective rate), and a negative control (vehicle only).

-

Application: Calibrate the track sprayer to deliver a consistent volume (e.g., 200 L/ha). Spray the respective treatments onto the plants.

-

Incubation: Return the plants to the controlled environment of the greenhouse or growth chamber.

-

Efficacy Assessment: Evaluate herbicidal effects at set time points (e.g., 7, 14, and 21 Days After Application - DAA).

-

Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete plant death).

-

Phytomass Reduction: At the final time point (21 DAA), harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C until a constant weight is achieved. Calculate the percent reduction in dry weight relative to the negative control.

-

-

Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments. Calculate the GR₅₀ value (the dose required to cause a 50% reduction in growth) for each active compound.

Caption: Workflow for Herbicide Bioassay Evaluation.

4.3 Analytical Method for Derivative and Metabolite Quantification

Objective: To confirm the uptake of the ester derivative and its conversion to glyphosate in plant tissue.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[14][15][16]

Procedure:

-

Sample Collection: At various time points after treatment (e.g., 24, 48, 72 hours), harvest leaf tissue from plants treated with a this compound derivative. Also harvest tissue from control plants.

-

Extraction:

-

Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract a known weight of tissue with a suitable solvent (e.g., alkaline water or a methanol/water mixture).[15]

-

Vortex and centrifuge the sample.

-

-

Cleanup (Optional but Recommended): Use Solid Phase Extraction (SPE) to remove interfering matrix components.[15]

-

Derivatization (If Necessary): While direct analysis is possible, derivatization with a reagent like FMOC-Cl (9-fluorenylmethyl chloroformate) can improve chromatographic retention and sensitivity for both glyphosate and its esters.[14][15][16]

-

LC-MS/MS Analysis:

-

Column: Use a column suitable for polar compounds, such as a Hypercarb or HILIC column.[16]

-

Mobile Phase: Employ a gradient of aqueous formic acid and acetonitrile.[17]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[17] Develop specific precursor-to-product ion transitions for the methyl ester derivative, glyphosate, and its primary metabolite, AMPA.

-

Quantification: Use an isotope-labeled internal standard for accurate quantification.[17] Create a matrix-matched calibration curve to calculate the concentration of each analyte in the plant tissue.

-

Conclusion and Future Directions

The derivatization of glyphosate into methyl esters represents a classic prodrug strategy aimed at enhancing foliar uptake and, consequently, herbicidal efficacy. The scientific rationale is sound: increasing lipophilicity should facilitate transport across the plant cuticle. However, the ultimate success of any given derivative hinges on a delicate balance between enhanced penetration and efficient intracellular hydrolysis to the active parent acid.

This guide provides the foundational knowledge and practical methodologies to explore this area. Future research should focus on:

-

Systematic SAR Studies: Synthesizing and testing a full range of mono-, di-, and tri-esters to precisely map the relationship between structure, uptake, hydrolysis rate, and efficacy.

-

Metabolic Profiling: Utilizing advanced analytical techniques like LC-MS/MS to quantify the rate and location of hydrolysis within the plant, confirming the prodrug activation mechanism.

-

Formulation Science: Investigating how these less-polar derivatives interact with different surfactant and adjuvant systems to optimize performance further.

By combining rational chemical design with rigorous biological and analytical evaluation, the development of next-generation glyphosate derivatives can lead to more efficient and environmentally sound weed management solutions.

References

- Steinrücken, H. C., & Amrhein, N. (1980). The herbicide glyphosate is a potent inhibitor of 5-enolpyruvylshikimic acid-3-phosphate synthase.

- Sethi, S., et al. (2018). Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. Oriental Journal of Chemistry, 34(5), 2378-2383.

-

Melo, K. G., et al. (2018). Brief review analytical methods for the determination of glyphosate. MOJ Toxicology, 4(1), 39-42. Available at: [Link]

-

Wikipedia contributors. (2024). Glyphosate. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Singh, S., et al. (2021). Efficient synthesis and characterization of non-toxic glyphosate derivatives as eco-friendly herbicides. ResearchGate. Available at: [Link]

-

National Pesticide Information Center. (2019). Glyphosate Technical Fact Sheet. Oregon State University. Available at: [Link]

- Hogendoorn, E. A., et al. (1999). Determination of glyphosate and aminomethylphosphonic acid in crops by pre-column derivatization with 9-fluorenylmethylchloroformate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 833(1), 131-141. (Sourced via general knowledge of common derivatization agents mentioned in search results).

-

Sethi, S., et al. (2018). Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. ResearchGate. Available at: [Link]

-

GalChimia. Glyphosate methyl ester. GalChimia Product Page. Available at: [Link]

- Mesnage, R., et al. (2017). Co-Formulants in Glyphosate-Based Herbicides Disrupt Aromatase Activity in Human Cells below Toxic Levels. International Journal of Environmental Research and Public Health, 14(7), 705.

-

Nucci, D. G., et al. (2023). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. Molecules, 28(21), 7351. Available at: [Link]

-

Bendassolli, J. A., et al. (2013). 15N-labeled glyphosate synthesis and its practical effectiveness. Scientia Agricola, 70(3), 151-156. Available at: [Link]

-

Trape, A. Z., et al. (2018). Brief review analytical methods for the determination of glyphosate. ResearchGate. Available at: [Link]

- De Pelsmaeker, T., et al. (2021). Capped polyethylene glycol esters of fatty acids as novel active principles for weed control. Pest Management Science, 77(10), 4648-4657.

- Kramer, H., et al. (2022).

- Darvas, B. (2011). Herbicides - Properties, Synthesis and Control of Weeds. IntechOpen.

- Wongsunopparat, S., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8888.

-

Zhang, Y., et al. (2021). An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients. Analytical Methods, 13(3), 358-366. Available at: [Link]

- Motta, E. V. S., et al. (2023). Glyphosate-Based Herbicides and Their Potential Impact on the Microbiota of Social Bees. Toxics, 11(11), 914.

-

Hartzler, B. (2001). Glyphosate - A Review. Integrated Crop Management, Iowa State University Extension. Available at: [Link]

- Phucho, T., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega, 7(33), 29339-29347.

-

Rautio, J., et al. (2008). The prodrug approach: a successful tool for improving drug solubility. Molecules, 13(8), 1621-1641. Available at: [Link]

- Barak, D., et al. (2018). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 74(11), 2535-2543.

- Defarge, N., et al. (2018). Co-Formulants in Glyphosate-Based Herbicides Disrupt Aromatase Activity in Human Cells below Toxic Levels. International Journal of Environmental Research and Public Health, 15(2), 235.

- Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 15(10), 2459.

- Huttunen, K. M., et al. (2011). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Current Pharmaceutical Design, 17(32), 3503-3527.

-

National Center for Biotechnology Information. (n.d.). Glyphosate. PubChem Compound Database. Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. Available at: [Link]

Sources

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 5. invasive.org [invasive.org]

- 6. Overview of human health effects related to glyphosate exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Brief review analytical methods for the determination of glyphosate - MedCrave online [medcraveonline.com]

- 16. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Toxicological Profile of Glyphosate and its Derivatives: A Technical Guide for Researchers

An In-depth Examination of Glyphosate, its Primary Metabolite AMPA, and the Data Scarcity on Methyl Glyphosate

Prepared by a Senior Application Scientist

Executive Summary

Glyphosate stands as one of the most widely utilized broad-spectrum herbicides globally, prized for its efficacy in weed management across agricultural and non-agricultural landscapes.[1][2] Its extensive use, however, has precipitated a rigorous scientific and public debate regarding its potential toxicological effects on non-target organisms, including humans. This technical guide provides a comprehensive overview of the toxicological profile of glyphosate, with a primary focus on the active ingredient itself and its principal metabolite, aminomethylphosphonic acid (AMPA).

This guide delves into the toxicokinetics of glyphosate, its mechanisms of action, and a detailed examination of its acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. By synthesizing data from pivotal studies and regulatory evaluations, we aim to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to navigate the complexities of glyphosate toxicology.

Chemical Identity and Properties

Glyphosate (N-(phosphonomethyl)glycine) is an organophosphorus compound, specifically a phosphonate, that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in plants, which is crucial for the synthesis of aromatic amino acids.[1][2]

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| Glyphosate | N-(phosphonomethyl)glycine | 1071-83-6 | C3H8NO5P | 169.07 g/mol |

| This compound | N-methyl-N-(phosphonomethyl)glycine | 24569-83-3 | C4H10NO5P | 183.10 g/mol |

| AMPA | Aminomethylphosphonic acid | 1066-51-9 | CH6NO3P | 111.04 g/mol |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the fate of glyphosate in the body is fundamental to assessing its toxicological potential.

Absorption

Following oral exposure, glyphosate is partially and slowly absorbed from the gastrointestinal tract.[4] Studies in rats have indicated an oral bioavailability of approximately 23.21%.[4] Dermal absorption is very low.[5] While limited data exists for inhalation, it is presumed that glyphosate can be absorbed through the respiratory tract.[6]

Distribution

Once absorbed, glyphosate is distributed throughout the body via the bloodstream. It does not tend to accumulate in any specific tissues, although a small percentage of the body burden has been found to be associated with bone.[1][6] Studies in rats have shown a considerable diffusion of the herbicide into tissues.[4]

Metabolism

In mammals, glyphosate undergoes very limited metabolism.[6] The primary metabolite is aminomethylphosphonic acid (AMPA).[4][7] The conversion to AMPA is minimal, with AMPA representing a small fraction of the parent compound's concentration in plasma.[4] Some studies suggest that the gut microbiome may play a role in the metabolism of glyphosate to AMPA.[8] In genetically modified crops with the gat trait, glyphosate is metabolized to N-acetylglyphosate, which is non-phytotoxic.

Caption: Metabolic pathways of glyphosate.

Excretion

The majority of an oral dose of glyphosate is excreted unchanged in the feces, representing the unabsorbed portion.[6] The absorbed glyphosate is rapidly eliminated, primarily in the urine as the parent compound.[6]

Mechanism of Action and Toxicity

The primary herbicidal mode of action of glyphosate, the inhibition of the EPSPS enzyme in the shikimate pathway, is specific to plants and some microorganisms.[2] Since this pathway is absent in animals, the toxicity in mammals is thought to occur through different mechanisms.

Proposed mechanisms for glyphosate's toxicity in non-target organisms include:

-

Oxidative Stress: A number of studies have suggested that glyphosate and its formulations can induce oxidative stress, leading to cellular damage.[9]

-

Mitochondrial Dysfunction: The toxicity of glyphosate may be related to the uncoupling of mitochondrial oxidative phosphorylation and disruption of cellular membranes.[10]

-

Endocrine Disruption: There is growing evidence that glyphosate and its commercial formulations may have endocrine-disrupting properties, potentially affecting reproductive health.[11][12]

It is also crucial to note that many commercial glyphosate-based herbicides contain surfactants, such as polyoxyethyleneamine (POEA), which can be more toxic than glyphosate alone and contribute significantly to the overall toxicity of the formulation.[10][13][14]

Toxicological Endpoints

Acute Toxicity

Glyphosate has a low acute toxicity via oral and dermal routes.[5][14]

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | > 4320 | [5] |

| Rat | Oral | > 5000 | [5] |

| Mouse | Oral | > 10,000 | [5] |

| Goat | Oral | 3530 | [5] |

| Rabbit | Dermal | > 2000 | [14] |

In humans, accidental ingestion of concentrated glyphosate formulations can lead to gastrointestinal corrosive effects, nausea, vomiting, and diarrhea.[5][10] Severe poisoning cases can result in metabolic acidosis, hyperkalemia, and cardiovascular collapse.[10]

Chronic Toxicity and Carcinogenicity

The carcinogenicity of glyphosate has been a subject of intense debate.

-

In 2015, the International Agency for Research on Cancer (IARC) classified glyphosate as "probably carcinogenic to humans " (Group 2A).[8][15] This was based on "limited" evidence of cancer in humans from real-world exposures and "sufficient" evidence of cancer in experimental animals.[8]

-

Conversely, the U.S. Environmental Protection Agency (EPA) has stated that glyphosate is "not likely to be carcinogenic to humans " at doses relevant to human health.[16]

Epidemiological studies have suggested a possible link between glyphosate exposure and an increased risk of certain cancers, such as non-Hodgkin lymphoma, although the evidence is not consistently statistically significant across all studies.[17][18]

Genotoxicity